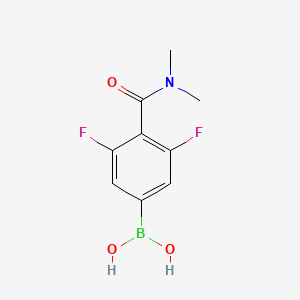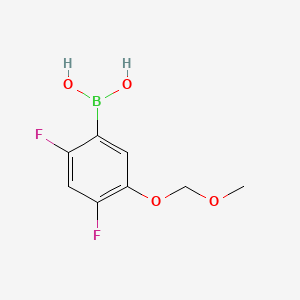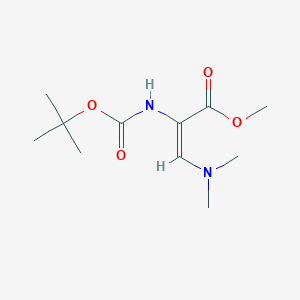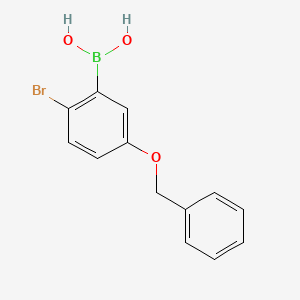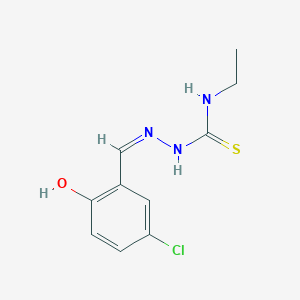
(E)-2-(5-chloro-2-hydroxybenzylidene)-N-ethylhydrazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(5-chloro-2-hydroxybenzylidene)-N-ethylhydrazine-1-carbothioamide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a benzylidene group, a chloro substituent, and a hydrazine carbothioamide moiety, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(5-chloro-2-hydroxybenzylidene)-N-ethylhydrazine-1-carbothioamide typically involves the condensation of 5-chloro-2-hydroxybenzaldehyde with N-ethylhydrazinecarbothioamide. The reaction is usually carried out in an appropriate solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(5-chloro-2-hydroxybenzylidene)-N-ethylhydrazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazine carbothioamide moiety to hydrazine or amine derivatives.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine or amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-2-(5-chloro-2-hydroxybenzylidene)-N-ethylhydrazine-1-carbothioamide involves its interaction with various molecular targets. In biological systems, the compound can chelate metal ions, which may enhance its biological activity. The presence of the hydrazine carbothioamide moiety allows it to form stable complexes with transition metals, potentially disrupting cellular processes in microorganisms or cancer cells .
Comparison with Similar Compounds
Similar Compounds
(E)-5-chloro-2-hydroxybenzylidenehydrazinecarbothioamide: Similar structure but lacks the N-ethyl group.
(E)-2-hydroxybenzylidenehydrazinecarbothioamide: Similar structure but lacks the chloro substituent.
(E)-2-(5-chloro-2-hydroxybenzylidene)-N-methylhydrazine-1-carbothioamide: Similar structure but has a methyl group instead of an ethyl group.
Uniqueness
(E)-2-(5-chloro-2-hydroxybenzylidene)-N-ethylhydrazine-1-carbothioamide is unique due to the combination of its chloro substituent, hydrazine carbothioamide moiety, and N-ethyl group. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds .
Properties
Molecular Formula |
C10H12ClN3OS |
|---|---|
Molecular Weight |
257.74 g/mol |
IUPAC Name |
1-[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]-3-ethylthiourea |
InChI |
InChI=1S/C10H12ClN3OS/c1-2-12-10(16)14-13-6-7-5-8(11)3-4-9(7)15/h3-6,15H,2H2,1H3,(H2,12,14,16)/b13-6- |
InChI Key |
QYTVBBRXWZFMKD-MLPAPPSSSA-N |
Isomeric SMILES |
CCNC(=S)N/N=C\C1=C(C=CC(=C1)Cl)O |
Canonical SMILES |
CCNC(=S)NN=CC1=C(C=CC(=C1)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trans-2-[4-(4-Ethylcyclohexyl)cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14018960.png)


![N-[(2-Methylphenyl)carbamothioyl]-beta-alanine](/img/structure/B14018968.png)
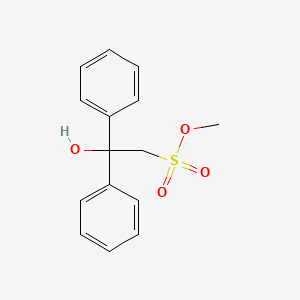
![((1R,5R,7S)-4-Oxa-1-azabicyclo[3.2.1]octan-7-YL)methanol](/img/structure/B14018974.png)
